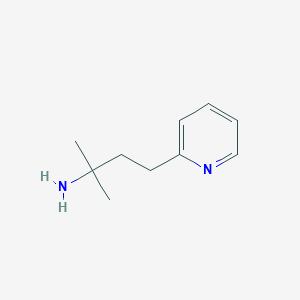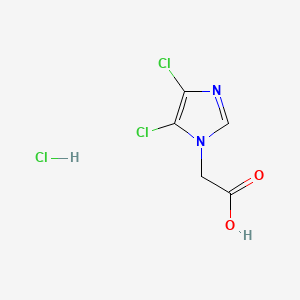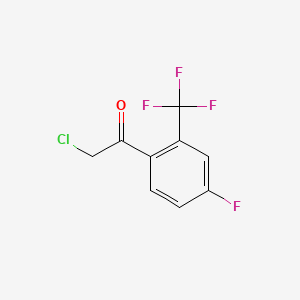
2-(3-Bromothiophen-2-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromothiophen-2-yl)acetaldehyde is an organic compound with the molecular formula C6H5BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of a bromine atom and an aldehyde group on the thiophene ring makes this compound a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromothiophen-2-yl)acetaldehyde typically involves the bromination of thiophene derivatives followed by formylation. One common method is the bromination of 2-thiopheneacetaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and formylation reactions. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromothiophen-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 2-(3-Bromothiophen-2-yl)acetic acid.
Reduction: 2-(3-Bromothiophen-2-yl)ethanol.
Substitution: 2-(3-Methoxythiophen-2-yl)acetaldehyde or 2-(3-Cyanothiophen-2-yl)acetaldehyde.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromothiophen-2-yl)acetaldehyde is used in various scientific research applications, including:
Biology: In the study of thiophene derivatives as potential bioactive compounds with antimicrobial and anticancer properties.
Medicine: As a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of advanced materials such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 2-(3-Bromothiophen-2-yl)acetaldehyde involves its interaction with molecular targets and pathways specific to its application. For example, in the synthesis of conjugated polymers, the compound undergoes polymerization reactions catalyzed by nickel or palladium-based systems. These reactions involve the formation of carbon-carbon bonds between thiophene units, resulting in polymers with unique optical and electronic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Bromothiophen-3-yl)acetaldehyde: Another brominated thiophene derivative with similar reactivity but different regioselectivity.
2-(3-Chlorothiophen-2-yl)acetaldehyde: A chlorinated analogue with similar chemical properties but different reactivity due to the presence of chlorine instead of bromine.
Uniqueness
2-(3-Bromothiophen-2-yl)acetaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials .
Eigenschaften
Molekularformel |
C6H5BrOS |
|---|---|
Molekulargewicht |
205.07 g/mol |
IUPAC-Name |
2-(3-bromothiophen-2-yl)acetaldehyde |
InChI |
InChI=1S/C6H5BrOS/c7-5-2-4-9-6(5)1-3-8/h2-4H,1H2 |
InChI-Schlüssel |
QHVUPTNNHXCNBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1Br)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl Chloride](/img/structure/B13604741.png)
![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-N5,N7-diethyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B13604746.png)






